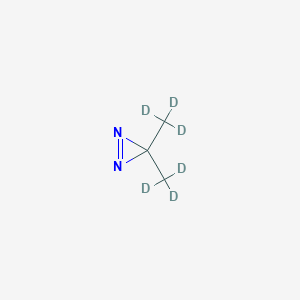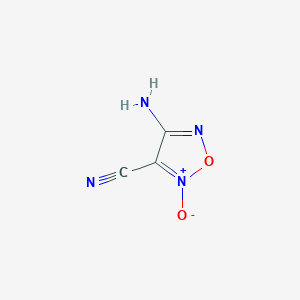
3,3-Di(methyl-d3)-3H-diazirine
Overview
Description
3,3-Di(methyl-d3)-3H-diazirine is a deuterated derivative of diazirine, a class of compounds known for their ability to form highly reactive carbenes upon exposure to ultraviolet light. This compound is particularly useful in photochemical studies and as a photoaffinity label in biochemical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Di(methyl-d3)-3H-diazirine typically involves the deuteration of diazirine precursors. One common method is the reaction of deuterated methyl iodide with diazirine intermediates under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the product is purified through distillation or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including NMR spectroscopy and mass spectrometry, to confirm its purity and isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
3,3-Di(methyl-d3)-3H-diazirine undergoes various chemical reactions, including:
Photolysis: Upon exposure to ultraviolet light, it forms reactive carbenes.
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly with halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Photolysis: UV light sources are used to induce carbene formation.
Substitution: Halides and bases such as potassium carbonate are commonly used.
Oxidation/Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are employed.
Major Products Formed
Carbenes: Highly reactive intermediates formed during photolysis.
Substituted Products: Various substituted diazirines depending on the nucleophile used.
Oxidized/Reduced Products: Depending on the reagents, different oxidized or reduced forms of the compound are obtained.
Scientific Research Applications
3,3-Di(methyl-d3)-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used in photochemical studies to investigate reaction mechanisms involving carbenes.
Biology: Acts as a photoaffinity label to study protein-ligand interactions.
Medicine: Utilized in drug discovery to identify binding sites of pharmaceutical compounds.
Industry: Employed in the synthesis of complex organic molecules and materials science.
Mechanism of Action
The primary mechanism of action of 3,3-Di(methyl-d3)-3H-diazirine involves the formation of carbenes upon exposure to UV light. These carbenes can insert into C-H, N-H, and O-H bonds, making them highly reactive and useful for labeling and cross-linking studies. The molecular targets include proteins, nucleic acids, and other biomolecules, allowing researchers to map interactions and binding sites.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-3H-diazirine: The non-deuterated form of the compound.
3,3-Di(methyl-d3)-butanoyl-4,4,4-d3 Chloride: Another deuterated compound used in similar applications.
Uniqueness
3,3-Di(methyl-d3)-3H-diazirine is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and mass spectrometry. The deuterium atoms enhance the stability and reactivity of the compound, making it particularly valuable in detailed mechanistic studies and high-precision labeling experiments.
Properties
IUPAC Name |
3,3-bis(trideuteriomethyl)diazirine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2/c1-3(2)4-5-3/h1-2H3/i1D3,2D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSCQQRNTHDPBR-WFGJKAKNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(N=N1)C([2H])([2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302062 | |
| Record name | 3H-Diazirine, 3,3-di(methyl-d3)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20686-76-4 | |
| Record name | 3H-Diazirine, 3,3-di(methyl-d3)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20686-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Diazirine, 3,3-di(methyl-d3)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-1-[7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one](/img/structure/B3251004.png)












![(1R,10R,11S)-11-hydroxy-8,13-dioxa-2,6-diazatricyclo[8.2.1.02,7]trideca-3,6-dien-5-one](/img/structure/B3251099.png)
